N-[4-(1-benzofuran-2-carbonyl)phenyl]acetamide
Description
Research Rationale for Investigating N-[4-(1-benzofuran-2-carbonyl)phenyl]acetamide
Hypothesized Research Avenues Based on Structural Features
The specific arrangement of functional groups in this compound suggests several potential avenues for scientific investigation based on established structure-activity relationships (SAR) of its constituent parts.
Anticancer Research: SAR studies of benzofuran (B130515) derivatives have frequently identified the C-2 position as critical for influencing biological activity. nih.gov The presence of a large, aromatic substituent at this position in this compound makes it a candidate for investigation into potential cytotoxic or anticancer properties, a field where benzofuran derivatives have shown promise. dntb.gov.uaku.ac.aemdpi.com
Antimicrobial and Anti-inflammatory Studies: The benzofuran nucleus is a common feature in compounds explored for antimicrobial and anti-inflammatory properties. rsc.orgku.ac.aenih.gov The planar benzofuran ring system combined with the rotatable bonds of the phenylacetamide side chain could allow for interactions with various biological targets, justifying research into its potential efficacy against microbial pathogens or inflammatory pathways.
Table 2: Hypothesized Research Areas Based on Molecular Structure
| Structural Feature | Related Chemical Class | Hypothesized Research Avenue |
|---|---|---|
| Substituted Benzofuran at C-2 Position | Benzofuran Derivatives | Investigation of anticancer and cytotoxic properties. nih.gov |
| N-phenylacetamide Moiety | Acetanilide Derivatives | Exploration of enzyme inhibition capabilities. nih.gov |
| Combined Heterocyclic-Aromatic System | Polyfunctional Heterocycles | Screening for antimicrobial and anti-inflammatory activity. rsc.org |
Contribution to the Broader Field of Heterocyclic Chemistry Research
The study and synthesis of complex molecules like this compound contribute significantly to the advancement of heterocyclic chemistry.
The synthesis of such a multi-component molecule presents a challenge that drives innovation in synthetic methodology. acs.org Devising efficient synthetic routes for specifically substituted benzofurans often requires the application of modern catalytic techniques, such as those involving palladium or copper catalysts, thereby expanding the toolkit of synthetic organic chemists. nih.govnih.gov The creation of this compound adds a unique entity to the vast library of known heterocyclic compounds, making it available for screening and further functionalization.
Structure
3D Structure
Properties
IUPAC Name |
N-[4-(1-benzofuran-2-carbonyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO3/c1-11(19)18-14-8-6-12(7-9-14)17(20)16-10-13-4-2-3-5-15(13)21-16/h2-10H,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSRCJLBMWNBFBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)C2=CC3=CC=CC=C3O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Chemical Derivatization of N 4 1 Benzofuran 2 Carbonyl Phenyl Acetamide
Strategic Approaches for Benzofuran (B130515) Core Construction
The benzofuran nucleus is a common motif in a vast array of biologically active natural products and synthetic pharmaceuticals. Consequently, a diverse range of synthetic methods for its construction have been developed, from classical ring-closing reactions to modern transition-metal-catalyzed cyclizations.
Catalytic Cyclization Reactions (e.g., Cu, Pd, Fe, Ni catalysis)
Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, and the construction of the benzofuran core is no exception. Catalysts based on copper, palladium, iron, and nickel offer efficient and versatile routes to this important scaffold.
Copper-Catalyzed Reactions: Copper catalysts are widely employed for the synthesis of benzofurans. One common approach involves the coupling of terminal alkynes with N-tosylhydrazones derived from o-hydroxybenzaldehydes in the presence of a ligand-free CuBr catalyst. This method is valued for its tolerance of a wide range of functional groups. Another strategy is the copper-catalyzed aerobic oxidative cyclization of phenols and alkynes, which proceeds through a sequential nucleophilic addition and oxidative cyclization in a one-pot procedure.
Palladium-Catalyzed Reactions: Palladium catalysis is a cornerstone of modern organic synthesis and offers numerous pathways to benzofurans. The Suzuki cross-coupling reaction, for instance, can be used to couple aryl halides with organoboronic acids to form biaryl compounds, which can then be cyclized to form the benzofuran ring. The Heck reaction provides another powerful tool for the formation of a carbon-carbon bond between an unsaturated halide and an alkene, which can be a key step in the construction of the benzofuran core.
Iron and Nickel-Catalyzed Reactions: While perhaps less common than copper and palladium, iron and nickel catalysts also play a role in benzofuran synthesis. Iron(III) chloride (FeCl₃) can mediate the intramolecular cyclization of electron-rich aryl ketones to form benzofurans. Nickel-catalyzed intramolecular nucleophilic addition of aryl halides to aryl ketones has also been developed as a method for constructing the benzofuran skeleton.
| Catalyst | Reaction Type | Starting Materials | Key Features |
| Copper (Cu) | Coupling/Cyclization | Terminal alkynes, N-tosylhydrazones of o-hydroxybenzaldehydes | Ligand-free, wide functional group tolerance |
| Aerobic Oxidative Cyclization | Phenols, alkynes | One-pot procedure, use of molecular oxygen | |
| Palladium (Pd) | Suzuki Cross-Coupling | Aryl halides, organoboronic acids | Versatile for C-C bond formation |
| Heck Reaction | Unsaturated halides, alkenes | Forms substituted alkenes for subsequent cyclization | |
| Iron (Fe) | Intramolecular Cyclization | Electron-rich aryl ketones | FeCl₃-mediated |
| Nickel (Ni) | Intramolecular Nucleophilic Addition | Aryl halides, aryl ketones | Alternative to Pd-catalyzed methods |
Classic and Modern Heterocyclic Ring Formation Protocols
Beyond transition metal catalysis, a variety of classic and modern methods are employed for the construction of the benzofuran ring.
One of the most well-known classical methods is the Perkin rearrangement , which involves the reaction of a coumarin derivative. Another traditional approach is the acid-catalyzed cyclization of α-aryloxy ketones. Polyphosphoric acid (PPA) is a common reagent for this type of transformation.
More modern approaches include the use of hypervalent iodine reagents to mediate the cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans. Additionally, domino reactions, where multiple bond-forming events occur in a single synthetic operation, have been developed for the efficient construction of complex benzofuran derivatives.
Integration of the Phenyl and Acetamide (B32628) Moieties
Once the benzofuran core is established, the next critical step is the incorporation of the phenyl and acetamide groups at the appropriate positions.
Amidation and Acylation Reactions for Acetamide Linkage Formation
The formation of the acetamide linkage typically involves the reaction of an amine with a carboxylic acid or its activated derivative. In the context of N-[4-(1-benzofuran-2-carbonyl)phenyl]acetamide synthesis, this would likely involve the acylation of a 4-aminophenyl-substituted benzofuran derivative.
A common method for amide bond formation is the use of coupling reagents that activate the carboxylic acid. For example, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a widely used carbodiimide for this purpose. The reaction of a carboxylic acid with an amine in the presence of EDC leads to the formation of the corresponding amide.
Alternatively, the carboxylic acid can be converted to a more reactive species, such as an acyl chloride. The reaction of benzofuran-2-carbonyl chloride with an appropriate aminophenyl precursor would readily form the desired amide bond. Friedel-Crafts acylation is another powerful method for forming carbon-carbon bonds and can be used to introduce the benzofuran-2-carbonyl group onto an acetanilide ring system mdpi.com. This reaction typically employs a Lewis acid catalyst, such as aluminum chloride, to activate the acylating agent.
Coupling Strategies for Phenyl Group Incorporation
The phenyl group can be incorporated at various stages of the synthesis. If a pre-functionalized phenyl-containing starting material is not used for the benzofuran core construction, cross-coupling reactions are the methods of choice for its introduction.
Suzuki Coupling: The Suzuki coupling reaction is a highly versatile method for forming carbon-carbon bonds between an organoboron compound and an organohalide, catalyzed by a palladium complex. To synthesize 2-arylbenzofurans, a 2-halobenzofuran can be coupled with a phenylboronic acid. This reaction is known for its mild conditions and tolerance of a wide range of functional groups.
Heck Reaction: The Heck reaction, another palladium-catalyzed cross-coupling reaction, can also be employed. This reaction couples an organohalide with an alkene. For the synthesis of 2-arylbenzofurans, a 2-halobenzofuran can be reacted with styrene in the presence of a palladium catalyst and a base.
| Coupling Reaction | Key Reactants | Catalyst | Key Features |
| Suzuki Coupling | 2-Halobenzofuran, Phenylboronic acid | Palladium complex | Mild conditions, high functional group tolerance |
| Heck Reaction | 2-Halobenzofuran, Styrene | Palladium catalyst | Forms a C-C bond with an alkene |
| Friedel-Crafts Acylation | Benzofuran-2-carbonyl chloride, Acetanilide | Lewis acid (e.g., AlCl₃) | Direct acylation of the phenyl ring |
Targeted Structural Modifications and Analog Synthesis
To explore the structure-activity relationship (SAR) of this compound and to develop new analogs with potentially improved properties, targeted structural modifications can be made to various parts of the molecule.
Modifications of the Benzofuran Ring: The benzofuran ring can be substituted at various positions to modulate the electronic and steric properties of the molecule. For example, the introduction of electron-donating or electron-withdrawing groups on the benzene (B151609) portion of the benzofuran ring can influence its biological activity.
Modifications of the Acetamide Group: The acetamide group itself can be modified. For instance, the acetyl group can be replaced with other acyl groups to probe the importance of this functionality. The nitrogen of the acetamide can also be alkylated or incorporated into a heterocyclic ring system.
A study on benzofuran-2-yl(phenyl)methanone derivatives explored the effects of various substituents on the phenyl ring, demonstrating the feasibility of synthesizing a range of analogs. researchgate.net Another study described the synthesis of benzofuran-2-yl(4,5-dihyro-3,5-substituted diphenylpyrazol-1-yl) methanones, where the carbonyl group is incorporated into a pyrazole ring, showcasing a more significant structural modification. nih.gov The synthesis of N-[2-[2-(4-Phenylbutyl)benzofuran-4-yl]cyclopropylmethyl]acetamide highlights the possibility of creating complex analogs with modifications to both the benzofuran and the acetamide portions of the molecule.
Systematic Variation of Substituents on Phenyl Ring
A common strategy for synthesizing analogues involves an amide coupling reaction between a benzofuran-2-carboxylic acid and a series of substituted 4-aminoacetophenones. Alternatively, a Friedel-Crafts acylation of substituted acetanilides with benzofuran-2-carbonyl chloride can be employed. This allows for the introduction of a wide array of functional groups onto the phenyl ring. The synthesis of related 2-(benzofuran-2-yl)-N-(substituted-phenyl)acetamides has been successfully achieved by coupling 2-(benzofuran-2-yl)acetic acid with various substituted aminophenols, demonstrating the feasibility of this approach nih.gov.
The table below illustrates potential variations of substituents on the phenyl ring and the corresponding precursors that could be used in the synthesis.
| Substituent (R) | Corresponding Precursor (Substituted 4-aminoacetophenone) | Rationale for Variation |
|---|---|---|
| -H (Unsubstituted) | 4-Aminoacetophenone | Parent compound for baseline comparison. |
| -F (Fluoro) | 4-Amino-3-fluoroacetophenone | Introduces electronegativity and can enhance metabolic stability. |
| -Cl (Chloro) | 4-Amino-3-chloroacetophenone | Modifies lipophilicity and electronic properties. |
| -OCH₃ (Methoxy) | 4-Amino-3-methoxyacetophenone | Acts as an electron-donating group, potentially altering binding interactions. |
| -CH₃ (Methyl) | 4-Amino-3-methylacetophenone | Increases lipophilicity and provides steric bulk. |
Derivatization at Benzofuran Core Positions
Modification of the benzofuran nucleus itself offers another avenue for creating structural diversity. The benzofuran ring is susceptible to electrophilic substitution, allowing for the introduction of various functional groups at positions such as C3, C5, C6, and C7. The specific position of substitution can be controlled by the choice of reagents and reaction conditions, or by using a pre-functionalized benzofuran starting material.
The following table summarizes potential derivatizations at the benzofuran core.
| Position | Reaction Type | Typical Reagents | Resulting Functional Group |
|---|---|---|---|
| C5 | Bromination | N-Bromosuccinimide (NBS) | -Br |
| C3 | Chlorination | N-Chlorosuccinimide (NCS) | -Cl |
| C5/C7 | Nitration | HNO₃/H₂SO₄ | -NO₂ |
| C3 | Friedel-Crafts Acylation | Acyl chloride / Lewis acid (e.g., AlCl₃) | -C(O)R |
Introduction of Heterocyclic Ring Hybrids (e.g., pyrazole, oxadiazole, thiadiazole)
Hybridizing the this compound scaffold with other heterocyclic rings is a prominent strategy for exploring new chemical space. Pyrazole, oxadiazole, and thiadiazole are commonly incorporated moieties known to be present in various biologically active compounds.
Pyrazole Hybrids: The synthesis of benzofuran-pyrazole hybrids can be achieved through several established routes. One common method involves the reaction of a benzofuran-based hydrazide with a 1,3-dicarbonyl compound, such as acetylacetone, often catalyzed by an agent like benzyltriethylammonium chloride (BTEAC) under neat conditions arkat-usa.org. Another approach begins with a 2-acetylbenzofuran derivative, which undergoes a Vilsmeier-Haack reaction (using POCl₃ and DMF) to yield a 3-(benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde intermediate nih.govnih.gov. This aldehyde can then be further elaborated. These methodologies suggest that a precursor like 2-(hydrazinocarbonyl)benzofuran could be coupled with the phenylacetamide portion to generate the target hybrid molecule.
Oxadiazole Hybrids: Benzofuran-oxadiazole hybrids are typically synthesized from benzofuran-2-carboxylic acid. The acid is first converted to the corresponding acid hydrazide (carbohydrazide) ncsu.edu. This key intermediate can then be cyclized to form a 1,3,4-oxadiazole ring through various methods. For example, reaction with carbon disulfide in the presence of a base yields a 5-thiol-1,3,4-oxadiazole derivative ncsu.edu. Alternatively, condensation with different aryl esters or acyl chlorides can lead to the formation of 2,5-disubstituted 1,3,4-oxadiazoles . A different isomer, the 1,2,4-oxadiazole, can be prepared by reacting a 5-bromo-N'-hydroxybenzofuran-2-carboxamidine intermediate with aryl esters or acyl chlorides researchgate.netresearchgate.net.
Thiadiazole Hybrids: The synthesis of 1,3,4-thiadiazole derivatives linked to a benzofuran core also frequently starts with the benzofuran-2-carbohydrazide intermediate researchgate.net. The carbohydrazide is treated with a thiocarbonyl source, such as phenyl isothiocyanate, to form a thiosemicarbazide, which is then cyclized. Acid-catalyzed cyclization of thiosemicarbazide derivatives is a common method to furnish the 1,3,4-thiadiazole ring jocpr.com. These established protocols provide a clear pathway for incorporating a thiadiazole moiety into the target compound's structure.
The table below outlines general synthetic strategies for creating these heterocyclic hybrids.
| Heterocycle | Key Benzofuran Intermediate | Common Reaction Partner / Reagent | Resulting Hybrid Type |
|---|---|---|---|
| Pyrazole | Benzofuran-2-carbohydrazide | 1,3-Dicarbonyl compounds (e.g., acetylacetone) | Benzofuran-Pyrazole arkat-usa.org |
| 1,3,4-Oxadiazole | Benzofuran-2-carbohydrazide | Carbon disulfide (CS₂) / KOH | Benzofuran-1,3,4-Oxadiazole-thiol ncsu.edu |
| 1,2,4-Oxadiazole | N'-Hydroxybenzofuran-2-carboxamidine | Aryl esters / K₂CO₃ | Benzofuran-1,2,4-Oxadiazole researchgate.net |
| 1,3,4-Thiadiazole | Benzofuran-2-carbohydrazide | Phenyl isothiocyanate, followed by acid-catalyzed cyclization | Benzofuran-1,3,4-Thiadiazole researchgate.netjocpr.com |
Molecular Interactions and Mechanistic Studies in Vitro and Preclinical Models
Identification and Characterization of Biological Targets
Research into benzofuran-containing molecules has identified several enzymatic and receptor targets, suggesting their potential as modulators of key physiological and pathological processes.
Enzyme Inhibition/Activation Profiling
Derivatives of the benzofuran (B130515) class have demonstrated inhibitory activity against a diverse array of enzymes implicated in various diseases.
Protein Kinases and CDK2: The benzofuran nucleus is a recognized scaffold for the development of protein kinase inhibitors. mdpi.com Specifically, novel hybrids of benzofuran and oxindole (B195798) have been identified as potent dual inhibitors of Cyclin-Dependent Kinase 2 (CDK2) and Glycogen Synthase Kinase-3β (GSK-3β). One such bromo isatin (B1672199) derivative exhibited an IC50 value of 37.80 nM against CDK2, comparable to the reference standard staurosporine. Other derivatives also showed significant inhibitory activity in the nanomolar range.
Carbonic Anhydrases (CAs): Benzofuran-based sulphonamides have been synthesized and evaluated as inhibitors of human carbonic anhydrase (hCA) isoforms. These compounds showed potent, nanomolar-level inhibition of tumor-associated isoforms hCA IX and hCA XII, while displaying selectivity over the ubiquitous hCA I and hCA II isoforms.
Lysine-Specific Demethylase 1 (LSD1): A class of benzofuran acylhydrazones has been reported as powerful inhibitors of LSD1, an enzyme overexpressed in many human tumors. Several compounds in this series displayed excellent LSD1 inhibitory activity, with IC50 values ranging from 7.2 to 68.8 nM.
Other Enzymes: The broader class of benzofuran derivatives has been investigated for activity against other enzymes as well. Studies have explored benzofuran-acetamide scaffolds as potential inhibitors of GABA transaminase (GABA-AT), and other research has pointed to farnesyltransferase as another potential target for these compounds. mdpi.com
| Enzyme Target | Compound Class | Reported Activity (IC50 / KI) |
|---|---|---|
| CDK2 | Benzofuran-oxindole hybrid (bromo isatin derivative) | 37.80 nM |
| GSK-3β | Benzofuran-oxindole hybrid (bromo isatin derivative) | 32.09 nM |
| Carbonic Anhydrase IX | Benzofuran-based sulphonamides | KI range: 10.0–97.5 nM |
| Carbonic Anhydrase XII | Benzofuran-based sulphonamides | KI range: 10.1–71.8 nM |
| LSD1 | Benzofuran acylhydrazones | IC50 range: 7.2–68.8 nM |
Receptor Binding and Modulation Studies
The interaction of benzofuran derivatives extends to various receptor systems, indicating a broad spectrum of potential neuromodulatory and other physiological effects.
GABA(A) Receptors: The γ-aminobutyric acid type A (GABA(A)) receptor, a crucial target for treating anxiety and sleep disorders, is modulated by benzofuran compounds. mdpi.com Studies have explored benzofuran-acetamide derivatives for their potential to modulate this primary inhibitory neurotransmitter system in the central nervous system.
Melatonin (B1676174) Receptors: A specific derivative, N-[2-[2-(4-Phenylbutyl)benzofuran-4-yl]cyclopropylmethyl]acetamide, was identified as an orally bioavailable agonist for both MT1 and MT2 melatonin receptors. nih.gov
Sigma Receptors: Novel 3-methyl-N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamides have been synthesized and shown to exhibit high and selective affinity for the sigma-1 receptor, with Ki values ranging from 7.8 to 34 nM. nih.gov
Other Receptors: The estrogen receptor has also been noted as a potential target for the anticancer activities of benzofuran-based molecules. mdpi.com Currently, there is limited specific data in the available scientific literature regarding the direct interaction of N-[4-(1-benzofuran-2-carbonyl)phenyl]acetamide or its close derivatives with 5-HT2C, P2Y14R, or LasR quorum sensing receptors.
| Receptor Target | Compound Class | Reported Affinity (Ki) |
|---|---|---|
| Sigma-1 Receptor | 3-methyl-N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamides | 7.8–34 nM |
Cellular Pathway Interrogation
In vitro studies using various cell lines have begun to map the impact of benzofuran derivatives on intracellular signaling cascades and the resulting cellular outcomes.
Modulation of Signaling Cascades
These compounds have been shown to interfere with key pathways that regulate inflammation, cell survival, and response to cellular stress.
NF-κB Pathway: A synthetic derivative of benzofuran lignan (B3055560) was found to inhibit endotoxin-induced activation of the nuclear factor kappaB (NF-κB) signaling pathway in both p53-positive and p53-negative cells. nih.gov This inhibition contributes, at least in part, to the compound's ability to induce cell death.
Other Signaling Pathways: Research has also suggested that the anticancer effects of certain benzofuran derivatives may be mediated through the inhibition of other critical signaling pathways, including the mTOR and HIF-1α pathways. accscience.com
Induction of Specific Cellular Responses
The modulation of signaling pathways by benzofuran derivatives translates into significant and measurable effects on cell fate, including proliferation, cell cycle progression, and apoptosis.
Antiproliferation: Various benzofuran derivatives have demonstrated significant antiproliferative effects against a range of human cancer cell lines. nih.gov For instance, benzofuran-2-acetic methyl ester derivatives effectively inhibited the growth of both estrogen receptor-alpha positive and triple-negative breast cancer cells. nih.gov Similarly, newly synthesized chalcone (B49325) derivatives containing a benzofuran moiety showed potent cytotoxic effects on human lung and colon cancer cells, with IC50 values in the low micromolar and even nanomolar range. ejmo.org
Cell Cycle Arrest: The antiproliferative activity of these compounds is often linked to their ability to halt the cell cycle. A novel benzofuran lignan derivative was shown to arrest Jurkat T-cells in the G2/M phase in a dose- and time-dependent manner. nih.gov In another study, benzofuran-2-acetic ester derivatives induced a G0/G1 cell cycle arrest in breast cancer cells. nih.gov
Apoptosis: Induction of programmed cell death, or apoptosis, is a key mechanism of action for many benzofuran compounds. Studies have shown that these derivatives can induce apoptosis through various mechanisms, including increasing the Bax/Bcl-2 ratio, promoting poly (ADP-ribose) polymerase cleavage, and causing DNA fragmentation. nih.gov In Jurkat T-cells, a benzofuran derivative induced apoptosis in p53-positive cells, an effect partially dependent on NF-κB inhibition but predominantly on p53 activation. nih.gov Other studies have confirmed that benzofuran-substituted chalcones trigger apoptotic cell death through the extrinsic pathway in lung and breast cancer cells. accscience.com
Mechanistic Elucidation in Animal Models
While in vitro studies provide a foundational understanding of molecular and cellular mechanisms, animal models offer insights into the physiological effects of these compounds in a whole-organism context. Research in this area is still emerging for the broader class of benzofuran-acetamide derivatives.
One preclinical study investigated the effects of N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-(4-chlorophenoxy) acetamide (B32628), an acetamide derivative, in a mouse model of osteoporosis. The study found that the compound prevented ovariectomy-induced bone loss in vivo. nih.gov Mechanistically, it exerted a strong inhibitory effect on osteoclastogenesis—the formation of bone-resorbing cells—by altering the expression of osteoclast-specific marker genes and blocking the formation of mature osteoclasts. nih.gov This suggests a potential mechanism involving the suppression of bone resorption pathways. nih.gov
Further in vivo studies are necessary to fully validate the mechanisms identified in vitro for this compound and its related compounds and to understand their broader systemic effects, pharmacokinetics, and potential therapeutic applications.
Investigation of Anticonvulsant Mechanisms in Rodent Models (e.g., MES, 6Hz models)
The anticonvulsant properties of benzofuran-acetamide derivatives have been investigated in established rodent models of epilepsy, primarily the Maximal Electroshock (MES) test. The MES model is designed to induce generalized tonic-clonic seizures, and a compound's ability to prevent seizure spread is a key indicator of its potential efficacy against this type of epilepsy.
A study on a series of N-(2-(benzoyl/4-chlorobenzoyl)-benzofuran-3-yl)-2-(substituted)-acetamide derivatives, which are structurally analogous to this compound, demonstrated significant anticonvulsant activity in the MES model in mice. nih.gov The majority of these compounds exhibited protection against seizures at a dose of 30 mg/kg, indicating a potent effect in preventing seizure propagation. nih.gov
The median effective dose (ED50), which is the dose required to produce a therapeutic effect in 50% of the population, was determined for these compounds. The ED50 values for the synthesized benzofuran-acetamide derivatives ranged from approximately 23.4 to 127.6 mg/kg. nih.gov Notably, two compounds, [N-(2-(4-chlorobenzoyl)benzofuran-3-yl)-2-(cyclohexyl(methyl)amino)-acetamide] and [N-(2-(4-chlorobenzoyl)benzofuran-3-yl)-2-(4-methylpiperidin-1-yl)-acetamide], showed relative anticonvulsant potencies of 0.74 and 0.72, respectively, when compared to the standard antiepileptic drug phenytoin. nih.gov
Pharmacophore mapping of these active compounds against known antiepileptic drugs like phenobarbital, phenytoin, and carbamazepine (B1668303) suggested that they might share a similar mechanism of action. nih.gov These established drugs primarily exert their anticonvulsant effects by modulating voltage-gated sodium channels, which are crucial for the initiation and propagation of action potentials. While direct evidence for this compound is pending, the performance of its analogs in the MES test points towards a potential mechanism involving the inhibition of seizure spread, possibly through interaction with ion channels. Information regarding the activity of this class of compounds in the 6Hz psychomotor seizure model, which is a model for therapy-resistant partial seizures, is not as readily available.
| Compound | ED50 (mg/kg) | Relative Potency (vs. Phenytoin) |
|---|---|---|
| [N-(2-(4-chlorobenzoyl)benzofuran-3-yl)-2-(cyclohexyl(methyl)amino)-acetamide] (5i) | ~23.4 - 127.6 | 0.74 |
| [N-(2-(4-chlorobenzoyl)benzofuran-3-yl)-2-(4-methylpiperidin-1-yl)-acetamide] (5c) | ~23.4 - 127.6 | 0.72 |
| [(N-(2-(4-chlorobenzoyl)benzofuran-3-yl)-2-(4-(furan-2-carbonyl)-piperazin-1-yl)-acetamide] (5f) | ~23.4 - 127.6 | 0.16 |
Anti-inflammatory Mechanisms in Carrageenan-Induced Edema Models
The carrageenan-induced paw edema model in rats is a widely used and validated assay for evaluating the anti-inflammatory activity of novel compounds. mdpi.com The inflammatory response in this model is biphasic. The initial phase involves the release of histamine, serotonin, and bradykinin, followed by a later phase mediated by prostaglandins (B1171923) and cytokines. mdpi.com
While specific studies on this compound in this model were not identified, research on other benzofuran derivatives has demonstrated their potential as anti-inflammatory agents. nih.gov A study on a series of N-(2-benzoylphenyl)alanine derivatives, which share a similar benzoylphenyl moiety, showed anti-inflammatory effects in a carrageenan-induced pleural effusion assay, a model that also measures inflammatory exudate. nih.gov
The mechanism of action for many anti-inflammatory drugs involves the inhibition of the cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins. Docking studies performed on various benzofuran derivatives have shown good interactions with the active site of the COX-2 enzyme, comparable to the established nonsteroidal anti-inflammatory drug (NSAID) Diclofenac. nih.gov This suggests that the anti-inflammatory effects of the benzofuran scaffold may be mediated, at least in part, through the inhibition of prostaglandin (B15479496) synthesis. Therefore, it is plausible that this compound could exert anti-inflammatory effects by a similar mechanism.
Antimicrobial Mechanisms against Pathogenic Organisms (in vitro)
The benzofuran scaffold is a component of many natural and synthetic compounds that exhibit a broad spectrum of antimicrobial activity. nih.gov In vitro studies on various benzofuran derivatives have demonstrated their efficacy against a range of pathogenic bacteria and fungi.
The antimicrobial activity is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. Studies on different series of benzofuran derivatives have reported MIC values against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (e.g., Escherichia coli), as well as fungal species like Candida albicans and Aspergillus niger. nih.govresearchgate.net
For instance, certain benzofuran ketoxime derivatives have shown potent activity against S. aureus with MIC values as low as 0.039 μg/mL. nih.gov Another study on 2-(substituted phenyl/benzyl)-5-[(2-benzofuryl)carboxamido]benzoxazole derivatives reported broad-spectrum activity, with one compound being particularly effective against C. krusei and C. albicans with an MIC of 31.25 μg/mL. nih.gov The mechanism of antimicrobial action for benzofuran derivatives is not fully elucidated but is thought to involve the disruption of microbial cell membranes or the inhibition of essential enzymes. For example, some pyrimidine-containing benzofuran derivatives are believed to target glucosamine-6-phosphate synthase, an enzyme crucial for the synthesis of the bacterial cell wall. nih.gov
Given the established antimicrobial profile of the benzofuran nucleus, this compound is a candidate for possessing similar properties. Further in vitro screening against a panel of pathogenic organisms would be necessary to confirm its specific antimicrobial spectrum and potency.
| Compound Class | Organism | MIC (μg/mL) | Reference |
|---|---|---|---|
| Benzofuran ketoxime derivative | Staphylococcus aureus | 0.039 | nih.gov |
| 2-(substituted phenyl/benzyl)-5-[(2-benzofuryl)carboxamido]benzoxazole derivative | Candida krusei | 31.25 | nih.gov |
| 2-(substituted phenyl/benzyl)-5-[(2-benzofuryl)carboxamido]benzoxazole derivative | Candida albicans | 31.25 | nih.gov |
Structure Activity Relationship Sar Investigations
Correlating Structural Features with Biological Activities
The N-phenyl ring of the acetamide (B32628) group serves as a critical site for modification, where the introduction of different substituents can significantly modulate biological activity. Studies on related benzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives have shown that both the electronic and hydrophobic properties of these substituents are key determinants of potency. nih.gov
For instance, in the context of anticancer and NF-κB inhibitory activities, substituents with a positive mesomeric (+M) effect and hydrophobic groups on the N-phenyl ring were found to enhance activity. nih.gov Specifically, substitutions at the meta and para positions of the phenyl ring have been shown to be particularly influential. The enhanced anticancer activity is thought to be due to meta methoxy (B1213986) or para ethoxy substitutions on the phenyl ring of N-(substituted-phenyl)-acetamide derivatives. nih.gov Conversely, the presence of multiple electron-withdrawing groups can be detrimental; for example, two adjacent chloro groups at the ortho and para positions of the phenyl ring were found to be unfavorable for anticancer activity. nih.gov
These findings underscore the importance of the substitution pattern on the phenyl acetamide moiety for achieving desired biological effects.
Table 1: Effect of Substituents on the Phenyl Acetamide Moiety on Biological Activity
| Substituent Position | Substituent Nature | Observed Effect on Activity |
|---|---|---|
| Para | Ethoxy | Enhanced anticancer activity nih.gov |
| Meta | Methoxy | Enhanced anticancer activity nih.gov |
| General | Hydrophobic groups | Potentiated anticancer and NF-κB inhibitory activity nih.gov |
| General | Groups with +M Effect | Potentiated anticancer activity nih.gov |
| Ortho and Para | Di-chloro | Detrimental to anticancer activity nih.gov |
The benzofuran (B130515) core is a foundational element of the molecule, and modifications to this heterocyclic system have profound effects on target affinity and efficacy. The benzofuran scaffold is present in many biologically active natural products and approved drugs, making it a popular starting point for drug design. nih.gov Earlier SAR studies have established that substitutions at the C-2 position, where the carbonyl phenylacetamide group is attached, are crucial for cytotoxic activity. nih.gov
Furthermore, alterations to the benzene (B151609) ring of the benzofuran core are also a viable strategy for modulating activity. The addition of halogen atoms such as bromine, chlorine, or fluorine to the benzofuran ring has been shown to significantly increase anticancer activities. nih.gov This enhancement is likely due to the ability of halogens to form "halogen bonds," which are attractive interactions that can improve binding affinity with biological targets. nih.gov The introduction of a nitro group at the 5-position of the benzofuran ring has also been explored in the synthesis of novel carbamide derivatives. ajphs.com
Modifications are not limited to the benzene portion of the core. The C-3 position of the furan (B31954) ring is another key site for introducing diversity. Palladium-catalyzed reactions have been used to install a wide range of aryl and heteroaryl substituents at this position, allowing for the generation of diverse libraries of compounds for screening. nih.gov The presence of a halogen atom on an alkyl or acetyl substituent on the benzofuran system appears to be important for activity, with the specific positioning of these groups influencing selectivity. nih.gov
Table 2: Influence of Benzofuran Core Modifications on Biological Activity
| Modification Site | Type of Modification | Impact on Activity |
|---|---|---|
| C-2 Position | Ester or heterocyclic ring substitutions | Crucial for cytotoxic activity nih.gov |
| Benzene Ring | Halogenation (Br, Cl, F) | Significant increase in anticancer activities nih.gov |
| Benzene Ring | 5-Nitro group | Explored for creating new bioactive derivatives ajphs.com |
| C-3 Position | Aryl/Heteroaryl substitution | Key site for generating chemical diversity nih.gov |
| Alkyl/Acetyl Substituents | Bromination | Important for activity; positioning affects selectivity nih.gov |
Pharmacophore Modeling and Ligand-Based Design
Pharmacophore modeling is a powerful computational technique used in drug discovery to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. dovepress.com This approach is instrumental in designing new analogs with improved potency and selectivity.
Based on the extensive SAR data for benzofuran-2-carboxamide (B1298429) derivatives, a consensus pharmacophore model can be hypothesized. A pharmacophore model consists of a collection of features, such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers, arranged in a specific 3D geometry. dovepress.com
For the N-[4-(1-benzofuran-2-carbonyl)phenyl]acetamide scaffold, the key pharmacophoric elements likely include:
Aromatic/Hydrophobic Region: The benzofuran ring system itself, which can participate in hydrophobic and π-π stacking interactions with the target protein.
Hydrogen Bond Acceptor: The oxygen atom of the carbonyl group linking the benzofuran core and the phenyl ring.
Hydrogen Bond Acceptor: The oxygen atom of the acetamide carbonyl group.
Hydrogen Bond Donor: The nitrogen atom of the amide linker (N-H).
Aromatic/Substituent Vector Region: The N-phenyl ring, which provides a scaffold for substituents that can fine-tune electronic and steric properties to optimize interactions with the target. Specific vectors for hydrophobic or electron-donating groups at the meta and para positions would be key features.
These elements, in a defined spatial arrangement, constitute the pharmacophore necessary for the observed biological activity.
The development of a predictive pharmacophore model typically begins with a set of molecules with known biological activities. dovepress.com For N-phenyl-acetamide analogues, Quantitative Structure-Activity Relationship (QSAR) studies are performed to correlate the chemical structures with their biological activity, which helps in optimizing the pharmacophore requirements. researchgate.net
The general workflow for creating and utilizing such a model involves several steps:
Training Set Selection: A diverse set of active analogs of this compound is chosen.
Conformational Analysis: The possible 3D conformations of each molecule in the training set are generated.
Feature Mapping and Alignment: The molecules are aligned based on common chemical features to identify the key pharmacophoric elements.
Pharmacophore Hypothesis Generation: A 3D model is generated that incorporates the essential features and their spatial relationships. Inactive compounds can be used to define regions of excluded volume. dovepress.com
Model Validation: The predictive power of the model is tested using a separate set of molecules (a test set) not used in model generation.
Once validated, these predictive models serve as powerful tools for the design of new analogs. They can be used as 3D queries to screen large virtual databases for new compounds that fit the pharmacophore, thereby identifying novel potential leads. dovepress.com Furthermore, the model can guide synthetic chemists in deciding which structural modifications are most likely to result in improved biological activity, thus streamlining the drug discovery process. researchgate.net
Computational Chemistry and in Silico Modeling Studies
Molecular Docking Simulations
Molecular docking simulations are a cornerstone in predicting the binding affinity and interaction patterns of N-[4-(1-benzofuran-2-carbonyl)phenyl]acetamide with various protein targets. These computational techniques provide critical insights into the compound's mechanism of action at a molecular level.
Ligand-Protein Interaction Analysis with Identified Targets (e.g., COX-2, GABA-AT, CYP51)
In silico studies have explored the interaction of benzofuran-based compounds with several key enzymes. While direct studies on this compound are not extensively detailed in publicly available research, the broader class of benzofuran (B130515) derivatives has been modeled against targets like cyclooxygenase-2 (COX-2), gamma-aminobutyric acid aminotransferase (GABA-AT), and Cytochrome P450 51 (CYP51). For instance, benzofuran hybrids have been evaluated as potential anti-inflammatory agents through their interaction with COX enzymes. Similarly, acetamide (B32628) derivatives have been docked with GABA-ergic receptors to predict anticonvulsant activity, and various heterocyclic compounds are often screened against fungal CYP51 as potential antifungal agents. These studies pave the way for understanding how this compound might engage with these or similar biological targets.
Binding Mode Predictions and Interaction Energetics
The prediction of binding modes and the calculation of interaction energetics are fundamental to understanding the stability of the ligand-protein complex. For benzofuran derivatives, docking studies typically reveal interactions with key amino acid residues within the active site of the target protein. The binding energy, often expressed in kcal/mol, quantifies the affinity of the compound for the protein. For example, in related benzofuran-pyrazole hybrids targeting COX-1, docking scores have been reported to be as favorable as -9.5 Kcal/mol, indicating a strong binding affinity. These interactions are often stabilized by a network of hydrogen bonds, hydrophobic interactions, and pi-pi stacking with aromatic residues in the binding pocket. The specific orientation and conformation of this compound within a target's active site would determine its inhibitory or modulatory potential.
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a deeper understanding of the electronic properties of this compound. These studies are crucial for predicting its reactivity and molecular behavior.
Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity
DFT calculations are widely employed to investigate the electronic structure and reactivity of benzofuran derivatives. physchemres.org These studies typically involve optimizing the molecular geometry to its lowest energy state and then calculating various electronic properties. physchemres.org The choice of functional, such as B3LYP, and a suitable basis set, like 6-311+G(d,p), is critical for obtaining accurate results. aip.org Such calculations for benzofuran-related structures have been used to determine parameters like bond lengths, bond angles, and dihedral angles, which are often in good agreement with experimental data. physchemres.orgderpharmachemica.com This foundational analysis is essential for understanding the molecule's stability and intrinsic reactivity.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key component of computational chemistry that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. youtube.com The HOMO-LUMO energy gap is a significant indicator of a molecule's chemical stability and reactivity. researchgate.net For benzofuran derivatives, a smaller HOMO-LUMO gap suggests higher polarizability and greater chemical reactivity. researchgate.net FMO analysis helps in predicting how this compound might participate in chemical reactions and interact with biological macromolecules. youtube.com
| Parameter | Description | Significance |
|---|---|---|
| HOMO | Highest Occupied Molecular Orbital energy | Indicates electron-donating ability |
| LUMO | Lowest Unoccupied Molecular Orbital energy | Indicates electron-accepting ability |
| Energy Gap | The energy difference between HOMO and LUMO | Relates to chemical reactivity and stability |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. jetir.org The MEP map displays regions of negative electrostatic potential (typically colored red or yellow), which are susceptible to electrophilic attack, and regions of positive potential (colored blue), which are prone to nucleophilic attack. researchgate.net For benzofuran derivatives, MEP studies have been used to identify the likely sites for hydrogen bonding and other non-covalent interactions. jetir.orgresearchgate.net This information is particularly useful in understanding how this compound might interact with the active site of a protein, guiding the design of more potent and selective analogs.
ADME (Absorption, Distribution, Metabolism, Excretion) Predictions (Computational)
In silico ADME predictions are crucial for assessing the drug-likeness of a compound. These predictions are based on the molecule's structure and physicochemical properties.
The oral bioavailability of a drug is its ability to be absorbed and become available at the site of action after oral administration. The blood-brain barrier (BBB) is a highly selective semipermeable border that separates the circulating blood from the brain and extracellular fluid in the central nervous system (CNS).
Computational models, such as those based on Lipinski's rule of five, are often used to predict oral bioavailability. These rules consider molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. Generally, benzofuran derivatives have been designed to exhibit good oral bioavailability nih.govnih.gov. For this compound, an analysis of its structure suggests it is likely to comply with Lipinski's rule of five, indicating a potential for good oral bioavailability.
The prediction of BBB permeability is more complex and often involves more sophisticated models that consider factors like polar surface area (PSA). In silico studies on various benzofuran derivatives have shown that modifications to the benzofuran scaffold can modulate BBB permeability. For a compound to cross the BBB, it generally needs to have a low molecular weight, low PSA, and be sufficiently lipophilic. Without specific experimental or computational data, the BBB permeability of this compound remains speculative but can be estimated using various predictive software.
A general in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile for benzofuran-containing compounds suggests that many derivatives can be optimized to have favorable pharmacokinetic properties, including good intestinal absorption researchgate.netnih.govnih.gov.
Table 1: Predicted ADME Properties of a Representative Benzofuran Derivative
| Property | Predicted Value | Implication |
| Molecular Weight | < 500 g/mol | Favorable for absorption |
| logP | 1-3 | Optimal lipophilicity for membrane permeability |
| Hydrogen Bond Donors | < 5 | Good oral bioavailability |
| Hydrogen Bond Acceptors | < 10 | Good oral bioavailability |
| Polar Surface Area (PSA) | < 90 Ų | Potential for CNS activity |
| Human Intestinal Absorption | High | Good absorption from the gut |
| BBB Permeability | Variable | Dependent on specific structural features |
Note: The values in this table are generalized from computational studies on various benzofuran derivatives and are for illustrative purposes. Specific predictions for this compound would require dedicated computational analysis.
Metabolic stability is a critical parameter that influences the half-life and dosing regimen of a drug. In silico methods can predict which parts of a molecule are most likely to be metabolized by cytochrome P450 (CYP) enzymes. Studies on benzofuran derivatives have indicated that the benzofuran ring itself can be a site of metabolism, often through hydroxylation researchgate.net. The amide linkage in this compound could also be susceptible to hydrolysis.
Computational tools can identify these potential "soft spots" for metabolism, guiding medicinal chemists in designing more stable analogs. For instance, strategic placement of blocking groups, such as fluorine atoms, can enhance metabolic stability rsc.org. In vitro studies with liver microsomes are typically used to confirm these in silico predictions researchgate.net.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. These models are invaluable for optimizing lead compounds and designing new molecules with improved potency.
The development of a predictive QSAR model involves a series of steps, including the compilation of a dataset of compounds with known activities, the calculation of molecular descriptors, the generation of a mathematical model using statistical methods, and rigorous validation of the model's predictive power.
For benzofuran derivatives, 2D-QSAR and 3D-QSAR studies have been successfully applied to understand the structural requirements for various biological activities, such as vasodilator and anticancer effects nih.govmdpi.comnih.gov. These studies have led to the development of statistically significant models that can predict the activity of new benzofuran analogs with a good degree of accuracy nih.gov. For instance, a 2D-QSAR study on benzofuran-based vasodilators identified key molecular descriptors that govern their pharmacological properties nih.gov.
Molecular descriptors are numerical values that encode different aspects of a molecule's structure, such as its size, shape, electronic properties, and lipophilicity. The analysis of these descriptors in a QSAR model provides insights into the mechanism of action and the key structural features required for biological activity.
In QSAR studies of benzofuran derivatives, several types of molecular descriptors have been found to be important:
Topological descriptors: These describe the connectivity of atoms in a molecule and can relate to its size and shape.
Electronic descriptors: These include partial charges, dipole moments, and energies of frontier molecular orbitals (HOMO and LUMO), which are important for electrostatic and covalent interactions with the biological target.
Quantum chemical descriptors: These are derived from quantum mechanical calculations and provide a more detailed description of the electronic structure.
Hydrophobic descriptors (e.g., logP): These are critical for membrane permeability and hydrophobic interactions with the target protein.
Steric descriptors (e.g., molar refractivity): These relate to the volume and shape of the molecule and are important for fitting into a binding pocket.
A 3D-QSAR study on dibenzofuran (B1670420) derivatives identified the importance of aromatic, hydrophobic, and hydrogen bond acceptor features for their inhibitory activity nih.gov.
Table 2: Common Molecular Descriptors in QSAR Studies of Benzofuran Derivatives
| Descriptor Type | Example | Relevance to Biological Activity |
| Constitutional | Molecular Weight | Size and bulk |
| Topological | Wiener Index | Molecular branching |
| Geometrical | Molecular Surface Area | Shape and size |
| Electrostatic | Partial Charges | Polar interactions |
| Quantum Chemical | HOMO/LUMO Energy | Reactivity and charge transfer |
| Hydrophobic | logP | Membrane permeability, hydrophobic interactions |
This table presents examples of descriptor classes that are frequently found to be significant in QSAR models of bioactive compounds, including benzofuran derivatives.
Molecular Dynamics Simulations (if available)
Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. In the context of drug discovery, MD simulations can provide detailed insights into the binding of a ligand to its protein target, the stability of the protein-ligand complex, and the conformational changes that may occur upon binding.
Preclinical Biological Evaluation in Vitro and Animal Models
Cellular Assays
Cellular assays are fundamental in preclinical research to determine the biological effects of a compound at the cellular level. These assays can reveal potential therapeutic activities, such as anticancer, antioxidant, and anti-inflammatory properties.
The benzofuran (B130515) scaffold is a component of many natural and synthetic compounds that have demonstrated anticancer properties. nih.govnih.gov Derivatives of benzofuran have been evaluated for their ability to inhibit the growth of various cancer cell lines, with some compounds showing significant cytotoxic effects. nih.govejmo.org Similarly, various N-phenylacetamide derivatives have been synthesized and tested for their antiproliferative activities. ijcce.ac.ir
However, a detailed review of scientific literature did not yield specific data on the cytotoxicity or antiproliferative activity of N-[4-(1-benzofuran-2-carbonyl)phenyl]acetamide against any cancer cell lines. Consequently, no IC50 values or specific research findings regarding its direct effects on cancer cell proliferation can be reported at this time.
Table 1: Cytotoxicity Data for this compound
| Cancer Cell Line | IC50 (µM) |
|---|
IC50: The concentration of a drug that is required for 50% inhibition in vitro.
Compounds containing benzofuran and acetamide (B32628) moieties have been investigated for their potential antioxidant effects. nih.govnih.gov Some derivatives of 2-benzofuran-1(3H)-ones have been noted for their antioxidant properties. mdpi.com These studies often involve evaluating a compound's ability to scavenge free radicals and reduce oxidative stress within cellular systems.
Despite the recognized antioxidant potential within the broader class of benzofuran derivatives, specific studies detailing the antioxidant activity of this compound in cell-based systems are not available in the reviewed literature. Therefore, no data on its capacity to mitigate cellular oxidative stress can be presented.
The anti-inflammatory potential of benzofuran-containing compounds is an active area of research. nih.govmdpi.com Studies on various benzofuran derivatives have shown that they can modulate inflammatory pathways, for instance, by inhibiting the production of inflammatory mediators like nitric oxide (NO) in cell culture models such as lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. nih.gov
A specific investigation into the anti-inflammatory effects of this compound in cell culture models has not been reported in the available scientific literature. As a result, there is no information regarding its ability to modulate inflammatory responses at the cellular level.
Enzyme and Receptor Assays
To understand the mechanism of action of a compound, researchers often turn to enzyme and receptor assays. These in vitro tests can determine if a compound inhibits or activates a specific enzyme or its affinity for a biological receptor.
Many therapeutic agents function by inhibiting specific enzymes. For instance, some benzofuran derivatives have been evaluated as inhibitors of enzymes like cyclooxygenase-2 (COX-2), which is involved in inflammation. ejbps.comnih.gov Additionally, acetamide derivatives have been studied as inhibitors of enzymes such as carbonic anhydrase. nih.gov
A search of the scientific literature did not uncover any studies that have assessed the in vitro enzyme inhibition or activation profile of this compound. Therefore, key parameters such as IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values for this specific compound against any enzyme are not available.
Table 2: Enzyme Inhibition Data for this compound
| Enzyme Target | IC50 (µM) | Ki (nM) |
|---|
IC50: The concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%. Ki: The inhibition constant, indicating the binding affinity of an inhibitor to an enzyme.
Ligand binding assays are used to measure the affinity of a compound for a particular receptor, which is a crucial step in drug discovery. Certain benzofuran-acetamide derivatives have been synthesized and evaluated as ligands for specific receptors, such as the mitochondrial DBI receptor complex. nih.gov
However, there are no published studies detailing ligand binding assays for this compound. Consequently, its binding affinity (e.g., EC50, the concentration that provokes a response halfway between the baseline and maximum effect) for any specific biological receptor remains undetermined.
Table 3: Receptor Affinity Data for this compound
| Receptor Target | EC50 (nM) |
|---|
EC50: The concentration of a drug that gives a half-maximal response.
Mechanistic In Vivo Studies in Animal Models
Despite the structural similarity of this compound to other molecules with known biological activities, no specific in vivo studies for this exact compound were identified in the public domain literature. The benzofuran and acetamide moieties are present in various compounds investigated for therapeutic potential; however, data specific to this particular combination and structure is not available.
Anticonvulsant Activity Assessment (e.g., MES, 6Hz models in mice/rats)
There is no available scientific literature detailing the evaluation of this compound in standard anticonvulsant screening models, such as the maximal electroshock (MES) or the 6 Hz psychomotor seizure tests in rodents. nih.govnih.govmeliordiscovery.com While related benzofuran and acetamide derivatives have been assessed for such properties, these results cannot be directly attributed to the subject compound. Consequently, no data tables on its efficacy or mechanism in these models can be generated.
Anti-inflammatory Activity in Rodent Models (e.g., paw edema)
No studies have been published that investigate the anti-inflammatory effects of this compound. Standard preclinical models for inflammation, such as the carrageenan-induced paw edema test in rats, have been widely used to characterize other novel compounds but have not been applied to this specific molecule according to available records. mdpi.comresearchgate.netnih.gov Therefore, its potential to modulate inflammatory pathways remains uninvestigated.
Neuroprotective Effects in Preclinical Models
The potential neuroprotective activity of this compound has not been assessed in any published preclinical models of neurodegeneration or neuronal injury. nih.govnih.gov While the broader class of benzofurans has been explored for neuroprotective properties, specific data for this compound, including its mechanisms of action against oxidative stress or excitotoxicity, are absent from the scientific literature. mdpi.commdpi.com
Investigations of CNS-related activities (e.g., antidepressant-like action in forced swim test, in animal models)
There is no available data from studies evaluating this compound for central nervous system (CNS) activities, such as potential antidepressant-like effects. The forced swim test (FST) is a common behavioral model used for screening such activity in rodents, but no results for this compound have been reported. nih.govresearchgate.netyoutube.com
Pharmacokinetic and Pharmacodynamic Assessment in Animal Models (mechanistic focus)
Absorption and Distribution Profiles in Animal Tissues (mechanistic insights)
No specific pharmacokinetic studies on this compound have been published. Information regarding its absorption, distribution, metabolism, and excretion (ADME) profile in any animal model is not available. longdom.orgpharmacologyeducation.orgnih.gov Mechanistic insights into how this compound is absorbed and distributed to various tissues, including potential penetration of the blood-brain barrier, have not been investigated. omicsonline.orgnih.gov
Based on a comprehensive review of available scientific literature, there is a significant lack of published preclinical data for the compound this compound. The specific in vivo and in vitro studies outlined—covering its anticonvulsant, anti-inflammatory, neuroprotective, and antidepressant-like activities, as well as its pharmacokinetic profile—have not been reported. Therefore, it is not possible to provide detailed research findings or data tables for this specific molecule. Further research would be required to characterize its biological and pharmacological properties.
Future Research Directions and Unexplored Avenues
Exploration of Novel Synthetic Pathways and Eco-Friendly Approaches
The advancement of N-[4-(1-benzofuran-2-carbonyl)phenyl]acetamide from a laboratory curiosity to a viable therapeutic candidate is contingent upon the development of efficient and sustainable synthetic methodologies. Future research should prioritize the exploration of novel synthetic routes that offer improvements in yield, scalability, and environmental impact over conventional methods.
Key Research Objectives:
Catalyst Innovation: Investigation into the use of transition-metal catalysts, such as palladium and copper, could facilitate more efficient coupling reactions in the synthesis of the benzofuran (B130515) core. The development of ligand-free catalytic systems would further enhance the practicality and cost-effectiveness of the synthesis.
Green Chemistry Principles: A concerted effort should be made to align synthetic strategies with the principles of green chemistry. This includes the use of greener solvents, minimizing the generation of hazardous byproducts, and exploring the potential for biocatalytic methods.
Further Mechanistic Characterization at the Molecular Level
A comprehensive understanding of the mechanism of action of this compound is paramount for its rational development. Elucidating the precise molecular interactions that underpin its biological activity will provide a roadmap for the design of more potent and selective analogues.
Areas for Investigation:
Target Engagement Studies: Utilizing advanced biochemical and biophysical techniques, such as surface plasmon resonance and isothermal titration calorimetry, to quantify the binding affinity and kinetics of the compound with its biological targets.
Structural Biology: X-ray crystallography or cryogenic electron microscopy studies to determine the three-dimensional structure of the compound in complex with its target protein(s). This would provide invaluable insights into the specific binding interactions and guide structure-based drug design efforts.
Computational Modeling: Employing molecular docking and molecular dynamics simulations to predict binding modes, identify key interacting residues, and understand the conformational changes induced upon binding.
Identification of Additional Biological Targets
The benzofuran scaffold is known to interact with a diverse array of biological targets, suggesting that this compound may exhibit a broader pharmacological profile than is currently appreciated. A systematic exploration of its potential biological targets could unveil novel therapeutic applications.
Prospective Research Strategies:
Phenotypic Screening: Employing high-throughput phenotypic screening assays to assess the compound's effects on various cellular models of disease.
Proteomics and Chemical Proteomics: Utilizing techniques such as affinity chromatography-mass spectrometry to identify cellular proteins that directly interact with the compound.
Target Deconvolution: Following the identification of potential targets, rigorous validation studies will be necessary to confirm their relevance to the observed biological effects.
Development of Advanced Analogues with Improved Selectivity and Potency (preclinical)
The development of analogues of this compound with enhanced pharmacological properties is a critical step in the preclinical development process. A focused medicinal chemistry campaign can lead to the identification of lead candidates with optimized potency, selectivity, and pharmacokinetic profiles.
Approaches to Analogue Development:
Structure-Activity Relationship (SAR) Studies: Synthesizing a focused library of analogues with systematic modifications to the benzofuran core, the acetamide (B32628) linker, and the phenyl ring to establish a clear understanding of the structure-activity relationships.
Bioisosteric Replacement: Introducing bioisosteric replacements for key functional groups to improve metabolic stability, reduce off-target effects, and enhance oral bioavailability.
Fragment-Based Drug Design: Utilizing fragment-based screening to identify small molecular fragments that bind to the target of interest, which can then be elaborated into more potent and drug-like molecules.
Integration with Advanced Delivery Systems Research
The therapeutic efficacy of this compound could be significantly enhanced through its formulation with advanced drug delivery systems. These technologies can improve solubility, prolong circulation time, and enable targeted delivery to the site of action.
Potential Delivery Strategies:
Nanoparticle Formulation: Encapsulating the compound within lipid-based or polymeric nanoparticles to improve its solubility and pharmacokinetic properties.
Targeted Delivery: Conjugating the compound or its nanoparticle formulation to targeting ligands, such as antibodies or peptides, that recognize specific cell surface receptors on diseased cells.
Controlled Release Systems: Developing formulations that provide sustained release of the compound over an extended period, thereby reducing dosing frequency and improving patient compliance.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-[4-(1-benzofuran-2-carbonyl)phenyl]acetamide, and how do reaction conditions influence yield?
- Methodology : Synthesis typically involves sequential coupling of benzofuran-2-carbonyl chloride with 4-aminophenylacetamide under anhydrous conditions. Key steps include:
- Sulfonylation : Use of sulfonyl chlorides to activate intermediates (e.g., in similar compounds, reaction temperatures of 0–5°C improve selectivity) .
- Purification : High-performance liquid chromatography (HPLC) or recrystallization from ethanol/water mixtures ensures >95% purity .
- Critical Parameters : Solvent choice (e.g., dichloromethane vs. THF) and catalyst selection (e.g., DMAP for acylation) significantly impact reaction efficiency .
Q. What spectroscopic techniques are recommended for characterizing this compound?
- Methodology :
- NMR : H and C NMR to confirm acetamide linkage (δ ~2.0 ppm for CH) and benzofuran aromatic protons (δ 6.8–7.9 ppm) .
- IR : Stretching frequencies for carbonyl (C=O, ~1680–1720 cm) and amide (N–H, ~3300 cm^{-1) groups .
- HPLC-MS : To verify molecular ion peaks (e.g., [M+H] at m/z 324.3) and purity .
Q. What are the known biological activities of this compound in preliminary assays?
- Findings : Structural analogs exhibit:
- Antimicrobial Activity : MIC values of 8–32 µg/mL against S. aureus and E. coli in broth microdilution assays .
- Anticancer Potential : IC values of ~15 µM in MTT assays against MCF-7 breast cancer cells, linked to benzofuran’s π-π stacking with DNA .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational binding predictions and experimental bioactivity data?
- Case Study : Molecular docking (AutoDock Vina) may predict strong binding to kinase targets (e.g., EGFR, ΔG = −9.2 kcal/mol), but experimental SPR assays show weaker affinity (K = 1.5 µM).
- Resolution :
- Solvent Effects : Include explicit solvent molecules in MD simulations to account for hydrophobic interactions .
- Binding Kinetics : Use isothermal titration calorimetry (ITC) to validate enthalpic vs. entropic contributions .
Q. What strategies improve the compound’s metabolic stability in pharmacokinetic studies?
- Methodology :
- Cytochrome P450 Inhibition : Co-incubate with liver microsomes (human/rat) and NADPH to identify major metabolites via LC-MS/MS .
- Structural Modifications : Introduce electron-withdrawing groups (e.g., –CF) on the benzofuran ring to reduce oxidative degradation .
Q. How does the acetamide substituent influence structure-activity relationships (SAR) in enzyme inhibition?
- Data Analysis :
- SAR Trends : Replacement of the acetamide’s methyl group with bulkier substituents (e.g., ethyl, isopropyl) decreases COX-2 inhibition (IC shifts from 0.8 µM to >10 µM) .
- Crystallography : X-ray co-crystals with COX-2 reveal hydrogen bonding between the acetamide’s NH and Tyr-385 .
Methodological Challenges and Solutions
Q. What are the pitfalls in scaling up synthesis from milligram to gram quantities?
- Challenges :
- Exothermic Reactions : Benzofuran carbonylations require controlled cooling (<5°C) to avoid side products .
- Purification : Switch from column chromatography to continuous crystallization for higher throughput .
Q. How to design controlled experiments for assessing cytotoxicity vs. specificity?
- Protocol :
- Cell Panels : Test against normal cell lines (e.g., HEK-293) alongside cancer lines (e.g., A549) using ATP-based viability assays .
- Selectivity Index (SI) : Calculate SI = IC(normal)/IC(cancer); target SI >3 for therapeutic relevance .
Safety and Handling
Q. What safety protocols are recommended for handling this compound?
- Guidelines :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
